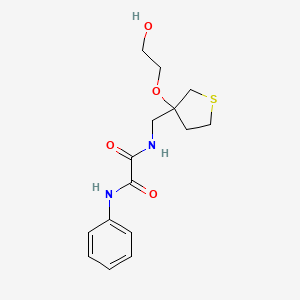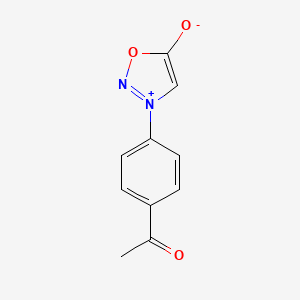
3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate, also known as APO, is a heterocyclic compound. It has a molecular weight of 204.19 . The compound is in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8N2O3/c1-7(13)8-2-4-9(5-3-8)12-6-10(14)15-11-12/h2-6H,1H3 . This indicates that the molecule is composed of 10 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 204.19 .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- A study by Bhosale et al. (2017) focused on the synthesis and anticancer evaluation of oxadiazolium compounds, including 3-(4-chlorophenyl)-4-formyl-[1, 2, 3] oxadiazol-3-ium-5-olate. This compound showed promising activity against various human tumor cell lines, indicating its potential in cancer therapy (Bhosale, Deshpande, & Wagh, 2017).
Molecular Structure and Hydrogen Bonding
- A study by Fun et al. (2011) investigated the molecular structure of 4-acetyl-3-(p-anisyl)sydnone, a compound structurally related to 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate. The research provided insights into the planarity of the oxadiazole rings and their dihedral angles, as well as intermolecular hydrogen bonding (Fun, Loh, Nithinchandra, & Kalluraya, 2011).
Antimicrobial Activity
- Latthe et al. (2005) explored the transformation reactions of sydnones, including the production of oxime, hydrazone, and dibromo derivatives. Some of these compounds exhibited significant antimicrobial activity, highlighting their potential in this area (Latthe, Kamble, & Badami, 2005).
- Joshi and Parikh (2013) synthesized chalcone derivatives containing 1,3,4-oxadiazole as novel antimicrobial agents. These derivatives showed efficacy against multidrug-resistant bacteria and fungi (Joshi & Parikh, 2013).
Coordination Polymers and Luminescence
- Dong et al. (2006) designed coordination polymers using an oxadiazole ligand, demonstrating various structural forms and luminescence properties. This study contributes to the understanding of ligand isomerism and the templating effect of polyatomic anions and solvent intermediates (Dong, Xu, Ma, & Huang, 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-acetylphenyl)oxadiazol-3-ium-5-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7(13)8-2-4-9(5-3-8)12-6-10(14)15-11-12/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQBSHQXAKMRMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)[N+]2=NOC(=C2)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-N-[2-[[2-methyl-1-(3-methylpyridin-2-yl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2597253.png)
![2-(4-chlorophenoxy)-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2597254.png)
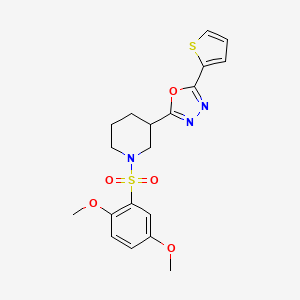
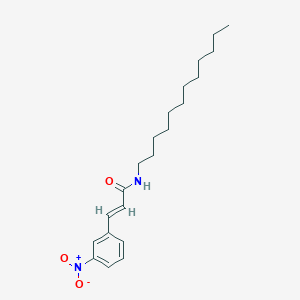
![(Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2597258.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2597259.png)

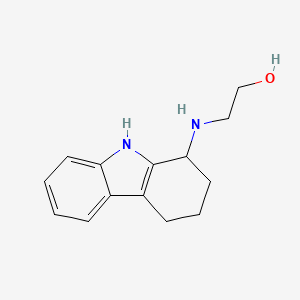
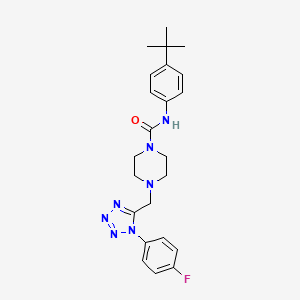
![8-Bromo-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2597270.png)
